molecular formula C10H8Cl2N2O B079639 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one CAS No. 13124-17-9

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Cat. No. B079639
CAS RN: 13124-17-9
M. Wt: 243.09 g/mol
InChI Key: NPLZMVKJNPOHRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves specific reactions under controlled conditions. A study detailed the preparation of a similar compound, 3,4-Dichlorophenylhydrazine hydrochloride, from 3,4-dichloroanilin, followed by cyclization with ethyl acetoacetate to produce 2-(3,4-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. This process emphasizes the importance of reaction temperature, solvents, and pH adjustment for optimal yield and purity (Li Wei-guo, 2012).

Molecular Structure Analysis

The molecular structure of this compound has been characterized by various techniques such as single-crystal X-ray diffraction and NMR spectroscopy. These methods provide insights into the arrangement of atoms, molecular conformation, and overall geometry of the compound. For instance, studies on similar pyrazoline derivatives have revealed detailed structural information, highlighting the compound's planar nature and specific conformational features (B. Kariuki et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one depend on its functional groups and molecular structure. Studies on similar compounds indicate a range of chemical behaviors, including the formation of hydrogen bonds and specific interactions with other molecules, which are crucial for understanding its reactivity and potential applications (J. N. Low et al., 2004).

Physical Properties Analysis

The physical properties, such as melting point and solubility, are determined by the compound's molecular structure. For example, the melting point and purity of 2-(3,4-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one were found to be crucial in determining its quality for various applications (Li Wei-guo, 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances and stability under different conditions, are pivotal for practical applications. Studies on similar pyrazoline derivatives have shed light on their chemical stability, interaction potentials, and reactivity patterns, which are essential for their use in various chemical processes and applications (P. Zhao et al., 2008).

Scientific Research Applications

Environmental Impact Assessment

The environmental impact of chlorophenols, which share structural similarities with 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, has been extensively reviewed. Chlorophenols generally exhibit moderate toxicity to mammalian and aquatic life, with significant toxicity to fish upon long-term exposure. The persistence of these compounds in the environment can vary, becoming moderate to high depending on the presence of adapted microflora capable of biodegrading them. Despite their potential for bioaccumulation being low, chlorophenols are noted for their strong organoleptic effects (Krijgsheld & Gen, 1986).

Synthetic Utility in Heterocyclic Chemistry

The compound and its derivatives are valuable building blocks in the synthesis of a wide variety of heterocyclic compounds. Their reactivity facilitates the construction of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. This versatility underscores the compound's significance in synthetic chemistry, offering mild reaction conditions for generating diverse heterocyclic structures and dyes (Gomaa & Ali, 2020).

Medicinal Chemistry Applications

In medicinal chemistry, pyrazole derivatives, including those related to 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, serve as crucial scaffolds. These compounds exhibit a broad spectrum of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The pyrazole moiety's significance is further highlighted by its role as a pharmacophore in various biologically active compounds, indicating its potential for developing new therapeutic agents (Dar & Shamsuzzaman, 2015).

Catalyst Development

The pyranopyrimidine core, closely related to the chemical structure , serves as a key precursor in the pharmaceutical industry due to its broad synthetic applications. Recent research has focused on synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds using various hybrid catalysts, highlighting the core's versatility in generating medicinally relevant molecules. This research underscores the ongoing interest in utilizing such scaffolds for developing lead compounds in drug discovery (Parmar, Vala, & Patel, 2023).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one” is not available, safety data sheets for related compounds provide information on potential hazards, safe handling practices, and emergency procedures .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one”. For instance, a study reported the synthesis of a related compound and its potential as a SARS-CoV-2 agent . Another study suggested the potential use of related compounds in the treatment of breast cancer.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c1-6-4-10(15)14(13-6)7-2-3-8(11)9(12)5-7/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLZMVKJNPOHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156977
Record name 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

CAS RN

13124-17-9
Record name 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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